

NCX 1022: A Nitric Oxide-Donating Steroid for Atopic Dermatitis Research

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Compound of Interest

Compound Name:	Ncx 1022
Cat. No.:	B609505

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Atopic dermatitis (AD) is a chronic inflammatory skin disease characterized by a complex pathophysiology involving immune dysregulation and skin barrier dysfunction. While topical corticosteroids are a mainstay of treatment, their long-term use is associated with significant side effects. **NCX 1022**, a nitric oxide (NO)-donating derivative of hydrocortisone, represents a promising therapeutic strategy by combining the anti-inflammatory effects of a corticosteroid with the multifaceted immunomodulatory properties of nitric oxide. This document provides a comprehensive technical overview of the preclinical research on **NCX 1022** for atopic dermatitis, including its mechanism of action, quantitative preclinical data, and detailed experimental protocols.

Introduction

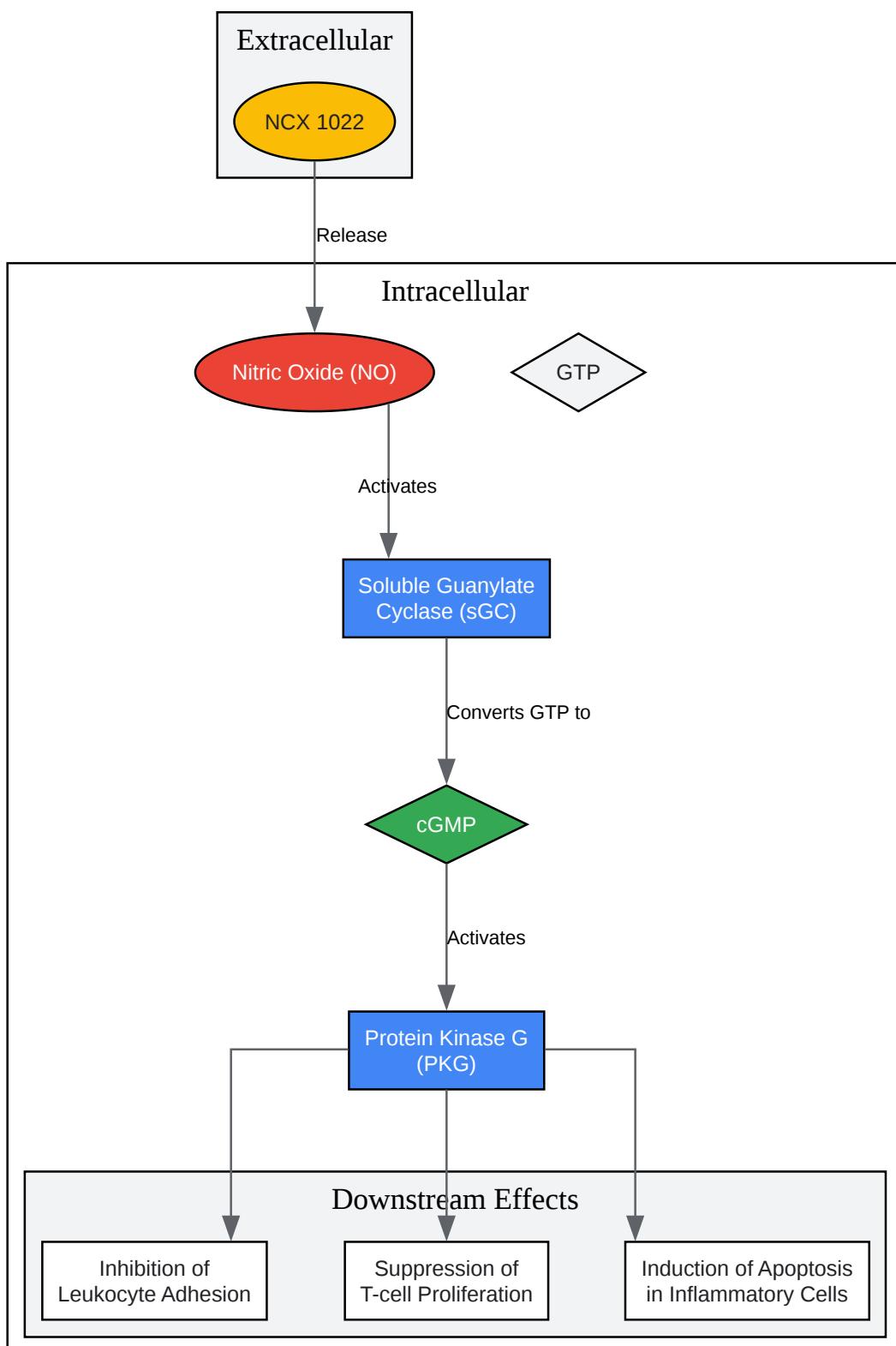
NCX 1022 is a novel compound designed to deliver both hydrocortisone and nitric oxide to the site of inflammation. The rationale behind this dual-action molecule is to leverage the synergistic effects of a glucocorticoid and a key signaling molecule in the immune system. Nitric oxide has been shown to have a concentration-dependent role in inflammation, with higher concentrations exhibiting anti-inflammatory properties.^[1] **NCX 1022** has demonstrated superior efficacy and a faster onset of action compared to hydrocortisone alone in preclinical models of skin inflammation.^[2] This guide will delve into the scientific underpinnings of **NCX 1022**'s therapeutic potential in atopic dermatitis.

Mechanism of Action

The therapeutic effect of **NCX 1022** in atopic dermatitis is attributed to the combined actions of its hydrocortisone and nitric oxide moieties.

- **Hydrocortisone Moiety:** As a glucocorticoid, hydrocortisone binds to cytosolic glucocorticoid receptors. This complex then translocates to the nucleus and modulates the transcription of target genes, leading to the suppression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
- **Nitric Oxide Moiety:** The release of nitric oxide from **NCX 1022** contributes significantly to its enhanced anti-inflammatory profile. High concentrations of NO have been shown to:
 - **Inhibit Leukocyte Recruitment:** **NCX 1022** has been observed to be more effective than hydrocortisone in inhibiting leukocyte adhesion to the endothelium, a critical early event in inflammation.[3][4] This is a key differentiator from the parent compound.
 - **Modulate T-cell Function:** Nitric oxide can suppress T-cell proliferation and induce apoptosis in inflammatory cells, thereby dampening the adaptive immune response that plays a crucial role in atopic dermatitis.
 - **Regulate Mast Cell Degranulation:** NO can inhibit histamine release from mast cells, which are key players in the allergic inflammatory cascade.[1]
 - **Influence Regulatory T-cells (Tregs):** NO may promote a skin-homing phenotype in Tregs via the soluble guanylate cyclase (sGC)-cGMP pathway, potentially enhancing immune suppression in the skin.[2]

The following diagram illustrates the proposed signaling pathway of the nitric oxide component of **NCX 1022** in skin inflammation.



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Caption: Proposed Nitric Oxide Signaling Pathway of **NCX 1022**.

Preclinical Efficacy Data

Preclinical studies in a murine model of irritant contact dermatitis have demonstrated the superior anti-inflammatory effects of **NCX 1022** compared to hydrocortisone. The following tables summarize the key quantitative findings.

Table 1: Effect of **NCX 1022** on Ear Oedema in a Murine Model of Irritant Contact Dermatitis

Treatment (3 nmol per ear)	Time Post-Irritant Application	% Reduction in Ear Oedema (compared to vehicle)
NCX 1022	1 hour	Significant reduction
3 hours	Significantly greater reduction than Hydrocortisone	
5 hours	Significant reduction	
8 hours	Significant reduction	
Hydrocortisone	1 hour	No significant reduction
3 hours	No significant reduction	
5 hours	Significant reduction	
8 hours	Significant reduction	

Data synthesized from narrative descriptions in preclinical studies.[\[2\]](#)

Table 2: Effect of **NCX 1022** on Granulocyte Infiltration in a Murine Model of Irritant Contact Dermatitis

Treatment (3 nmol per ear)	Parameter	Result
NCX 1022 (Post-treatment)	Myeloperoxidase (MPO) Activity	63% reduction
Hydrocortisone (Post-treatment)	Myeloperoxidase (MPO) Activity	No significant modification

This quantitative result highlights the potent effect of **NCX 1022** on neutrophil infiltration.[\[5\]](#)

Physicochemical and ADME Properties

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of **NCX 1022** is crucial for its development.

Table 3: Physicochemical Properties of **NCX 1022**

Property	Value	Source
Water Solubility	0.00244 mg/mL	ALOGPS
logP	2.96	ALOGPS
logP	3.93	Chemaxon
logS	-5.4	ALOGPS
pKa (Strongest Acidic)	12.61	Chemaxon
pKa (Strongest Basic)	-2.8	Chemaxon
Physiological Charge	0	Chemaxon
Hydrogen Acceptor Count	8	Chemaxon
Hydrogen Donor Count	2	Chemaxon
Polar Surface Area	155.95 Å ²	Chemaxon
Rotatable Bond Count	8	Chemaxon
Refractivity	140.73 m ³ .mol ⁻¹	Chemaxon
Polarizability	56.82 Å ³	Chemaxon
Number of Rings	5	Chemaxon
Bioavailability	1	Chemaxon
Rule of Five	No	Chemaxon
Ghose Filter	No	Chemaxon
Veber's Rule	No	Chemaxon
MDDR-like Rule	Yes	Chemaxon

Data sourced from DrugBank.[\[6\]](#)

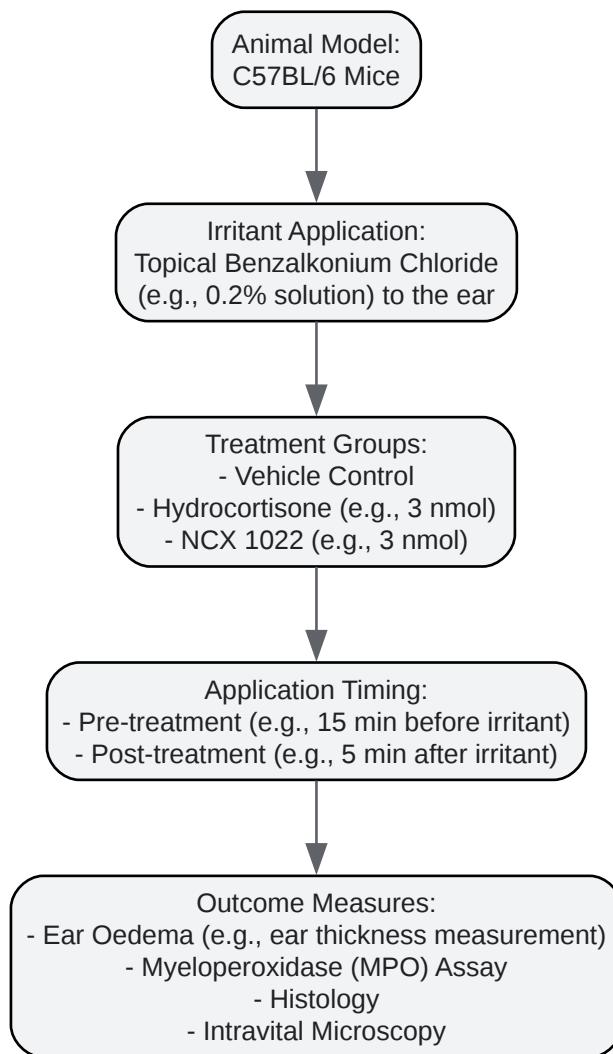
ADME analyses have indicated that **NCX 1022** has a higher metabolism rate and medium oral absorption compared to some other drugs investigated for atopic dermatitis.[\[7\]](#)

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of **NCX 1022**.

Murine Model of Irritant Contact Dermatitis

This model is used to assess the anti-inflammatory effects of topical agents.



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Caption: Experimental Workflow for the Murine Dermatitis Model.

Protocol Details:

- Animals: C57BL/6 mice are commonly used.
- Irritant: A solution of benzalkonium chloride (e.g., 0.2% in a suitable vehicle) is applied topically to the dorsal side of the mouse ear.[8][9][10][11]
- Treatment: **NCX 1022**, hydrocortisone, or vehicle is applied topically to the ear at specified doses (e.g., 3 nmol per ear).
- Timing: Treatments can be administered before (preventative) or after (curative) the application of the irritant.[2]
- Assessment of Ear Oedema: Ear thickness is measured at various time points using a digital caliper. The difference in thickness before and after irritant application represents the degree of oedema.

Myeloperoxidase (MPO) Assay

This assay quantifies neutrophil infiltration into the skin tissue.

Protocol Details:

- Tissue Homogenization:
 - Excise ear tissue at the end of the experiment and snap-freeze in liquid nitrogen.
 - Homogenize the tissue in a suitable buffer (e.g., potassium phosphate buffer with hexadecyltrimethylammonium bromide).[4]
 - Centrifuge the homogenate to separate the supernatant and pellet. The MPO activity is typically in the supernatant after cell lysis.[12][13]
- Enzymatic Reaction:
 - In a 96-well plate, mix the supernatant with an MPO substrate solution (e.g., o-dianisidine dihydrochloride).[4][13]
 - Initiate the reaction by adding a low concentration of hydrogen peroxide.[13]

- Stop the reaction after a defined time with an acid (e.g., 1 M H₂SO₄).[\[13\]](#)
- Quantification:
 - Read the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.[\[13\]](#)
 - MPO activity is proportional to the change in absorbance and is expressed relative to the tissue weight.

Intravital Microscopy for Leukocyte Adhesion

This technique allows for the direct visualization and quantification of leukocyte-endothelial interactions *in vivo*.

Protocol Details:

- Animal Preparation:
 - Anesthetize the mouse.[\[14\]](#)
 - Position the mouse on a microscope stage to expose the dorsal side of the ear.[\[15\]](#)[\[16\]](#)
- Visualization:
 - Use a fluorescence microscope equipped for intravital imaging.
 - Blood vessels can be visualized by intravenous injection of a fluorescently labeled dextran (e.g., FITC-dextran).[\[16\]](#)
 - Leukocytes can be labeled with a fluorescent dye (e.g., rhodamine 6G).
- Image Acquisition and Analysis:
 - Record videos of post-capillary venules in the ear.
 - Quantify the number of adherent leukocytes (cells that remain stationary for at least 30 seconds) per unit length of the venule.

Clinical Development and Future Directions

While the preclinical data for **NCX 1022** in models of skin inflammation are compelling, publicly available data from clinical trials in atopic dermatitis patients are limited. A phase 1 study showed that **NCX 1022** ointment did not induce skin blanching, a common side effect of potent corticosteroids, and there was statistically significantly less skin blanching compared to marketed products.^[17] Further clinical investigation is warranted to establish the efficacy and safety of **NCX 1022** in the atopic dermatitis patient population.

Future research should focus on:

- Conducting well-controlled, randomized clinical trials to evaluate the efficacy and safety of various formulations and concentrations of **NCX 1022** in patients with mild, moderate, and severe atopic dermatitis.
- Further elucidating the specific molecular targets of the nitric oxide component of **NCX 1022** in the context of atopic dermatitis pathophysiology.
- Exploring the long-term safety profile of topical **NCX 1022**, particularly regarding the potential for tachyphylaxis and other corticosteroid-related side effects.

Conclusion

NCX 1022 is a promising drug candidate for the topical treatment of atopic dermatitis. Its dual mechanism of action, combining the established anti-inflammatory effects of hydrocortisone with the immunomodulatory properties of nitric oxide, offers the potential for enhanced efficacy and a favorable safety profile. The robust preclinical data, particularly the significant inhibition of leukocyte recruitment, provide a strong rationale for its continued development. Further clinical evaluation is necessary to translate these promising preclinical findings into a valuable therapeutic option for individuals suffering from atopic dermatitis.

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